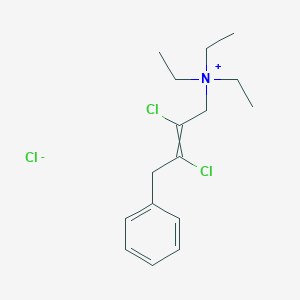
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro, triethyl, and phenyl groups attached to a butenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride typically involves multi-step organic reactions. One common method includes the alkylation of a phenylbutenyl precursor with triethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium bromide
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium iodide
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium fluoride
Uniqueness
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
64632-32-2 |
|---|---|
Formule moléculaire |
C16H24Cl3N |
Poids moléculaire |
336.7 g/mol |
Nom IUPAC |
(2,3-dichloro-4-phenylbut-2-enyl)-triethylazanium;chloride |
InChI |
InChI=1S/C16H24Cl2N.ClH/c1-4-19(5-2,6-3)13-16(18)15(17)12-14-10-8-7-9-11-14;/h7-11H,4-6,12-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GQTLHOHLSRNDLF-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC(=C(CC1=CC=CC=C1)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


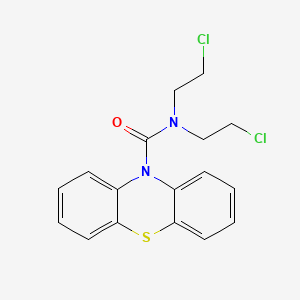
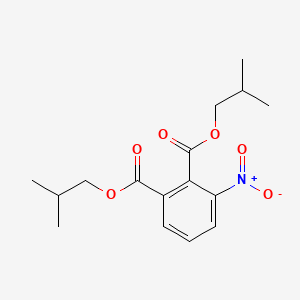
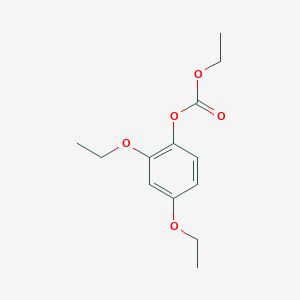
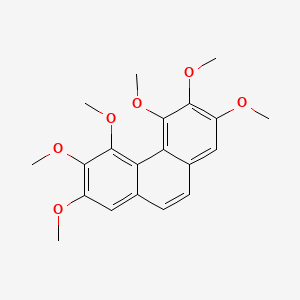
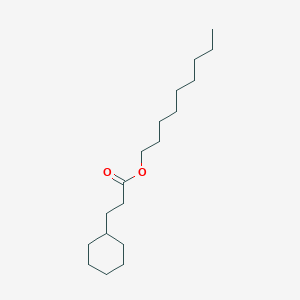

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
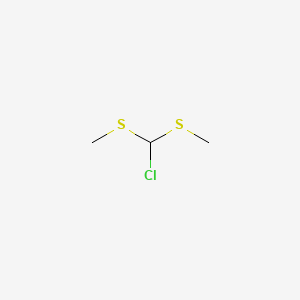

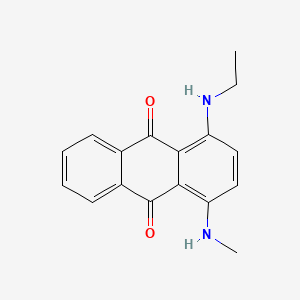
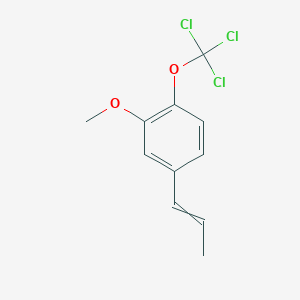

![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

